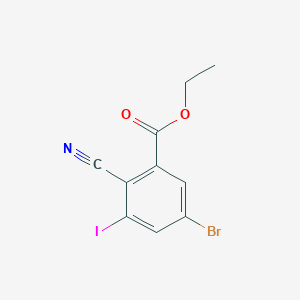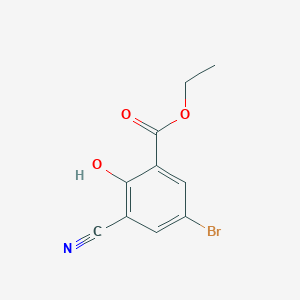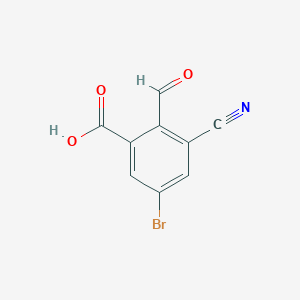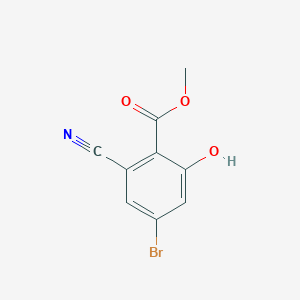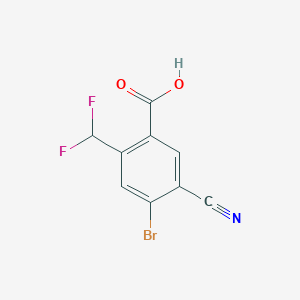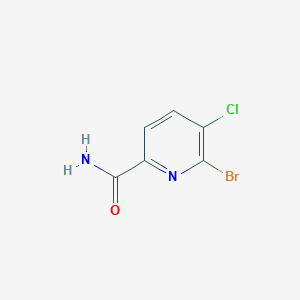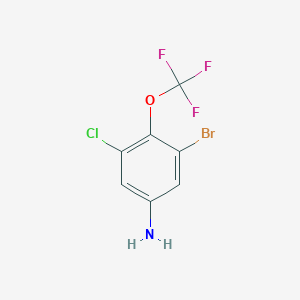
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Descripción general
Descripción
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate (MBCF) is a small organic compound that has numerous applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of other compounds and has been used in a variety of research applications.
Mecanismo De Acción
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as a proton donor in the presence of an acid. This is due to its highly reactive bromine atom, which is able to donate a proton to an acceptor molecule. Additionally, Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as an electron acceptor in the presence of a base. This is due to its highly reactive cyano group, which is able to accept electrons from a donor molecule.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, as well as reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its highly reactive bromine and cyano groups make it ideal for a variety of syntheses. However, it can also be a hazardous compound, and precautions must be taken when working with it. Additionally, it can be difficult to handle due to its high reactivity.
Direcciones Futuras
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of potential future applications. It could be used in the synthesis of novel compounds, such as fluorescent probes and dyes. Additionally, it could be used in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, its antioxidant and antimicrobial properties could be further explored for potential therapeutic applications. Finally, its use as a catalyst could be further explored in order to develop more efficient and cost-effective syntheses.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of fluorescent probes, dyes, and other molecules.
Propiedades
IUPAC Name |
methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGGFOMZMRNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



